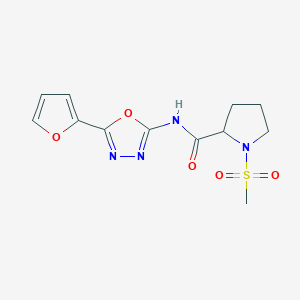

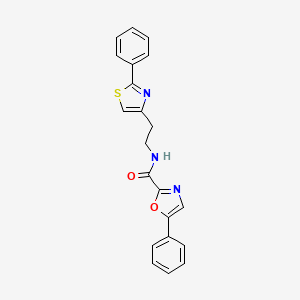

![molecular formula C15H11N3O6 B2691233 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide CAS No. 899977-94-7](/img/structure/B2691233.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide” is an oxalamide derivative. Oxalamides are a class of organic compounds containing a functional group with the general structure R-C(O)-NH-C(O)-R’, where R and R’ can be various groups . The benzo[d][1,3]dioxol-5-yl and 4-nitrophenyl groups attached to the nitrogen atoms of the oxalamide group suggest that this compound may have unique properties compared to other oxalamides.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group, with the benzo[d][1,3]dioxol-5-yl and 4-nitrophenyl groups providing additional structural and electronic characteristics . The presence of the nitro group could make the compound a potential nitration agent.Aplicaciones Científicas De Investigación

Anticancer Evaluation

- Application Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results : The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Detection of Carcinogenic Lead

- Application Summary : The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

- Methods of Application : A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .

- Results : The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

Anti-Inflammatory

- Application Summary : Compounds containing benzo[d][1,3]dioxol-5-yl moiety are used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .

- Methods of Application : These compounds are usually administered orally or topically .

- Results : The compounds have shown significant reduction in inflammation and pain associated with these conditions .

Vasodilatory Effects

- Application Summary : A novel bioactive compound of this class, named LASSBio-294, has shown inotropic and vasodilatory effects .

- Methods of Application : These compounds are usually administered orally or intravenously .

- Results : The compounds have shown significant improvement in cardiovascular function .

Modulators of ATP-Binding Cassette Transporters

- Application Summary : Compounds containing benzo[d][1,3]dioxol-5-yl moiety are used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .

- Methods of Application : These compounds are usually administered orally .

- Results : The compounds have shown significant improvement in the treatment of cystic fibrosis .

Antitumor Agent

- Application Summary : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .

- Methods of Application : These compounds were synthesized and evaluated for their antitumor activities .

- Results : The compounds have shown significant antitumor activities against HeLa, A549 and MCF-7 cell lines .

Direcciones Futuras

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the benzo[d][1,3]dioxol-5-yl and 4-nitrophenyl groups, it could be interesting to explore its potential uses in fields like medicinal chemistry or materials science .

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O6/c19-14(16-9-1-4-11(5-2-9)18(21)22)15(20)17-10-3-6-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBGXVRTQXDXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

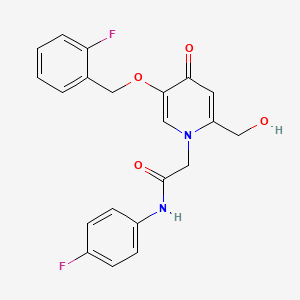

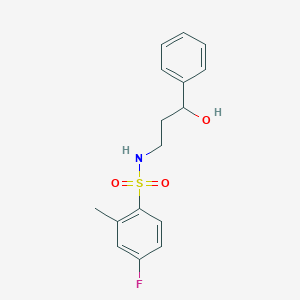

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)

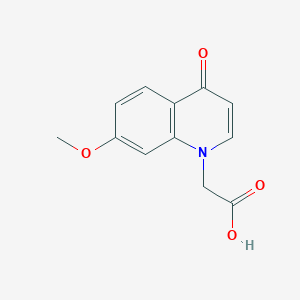

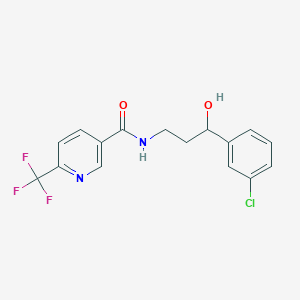

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)

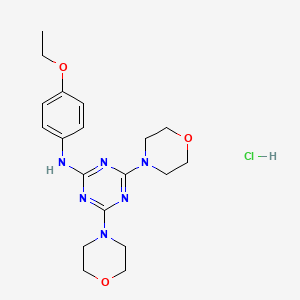

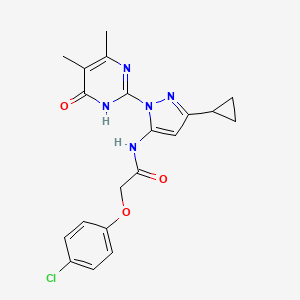

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)

![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)